molecular formula C12H23NO B1466260 1-(4-Methylcyclohexyl)piperidin-3-ol CAS No. 1339667-49-0

1-(4-Methylcyclohexyl)piperidin-3-ol

Cat. No.: B1466260
CAS No.: 1339667-49-0
M. Wt: 197.32 g/mol
InChI Key: KWIGVRPNFNXAHX-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 4-methylcyclohexyl substituent.

Properties

CAS No.

1339667-49-0

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-(4-methylcyclohexyl)piperidin-3-ol

InChI

InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h10-12,14H,2-9H2,1H3

InChI Key

KWIGVRPNFNXAHX-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCCC(C2)O

Canonical SMILES

CC1CCC(CC1)N2CCCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nitrosourea Derivatives: 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU)

Structural Similarities : Both compounds share the 4-methylcyclohexyl group.
Key Differences : MeCCNU is a nitrosourea with a 2-chloroethyl group, whereas 1-(4-methylcyclohexyl)piperidin-3-ol lacks the nitroso and alkylating moieties.
Pharmacokinetics & Toxicity :

  • MeCCNU rapidly degrades in plasma (half-life ~5 minutes), forming reactive intermediates like 2-chloroethyl carbonium ions, which contribute to DNA alkylation and carcinogenicity .

Table 1: Comparison with Nitrosourea Derivatives

Parameter This compound MeCCNU (Nitrosourea)
Core Structure Piperidin-3-ol Nitrosourea
Key Substituents 4-Methylcyclohexyl 4-Methylcyclohexyl, 2-Chloroethyl
Degradation Products Not reported 2-Chloroethanol, Cyclohexylamine
Carcinogenicity Not classified Known human carcinogen
Piperidin-3-ol Analogs with Antiviral Activity

Example: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol () Structural Similarities: Both compounds retain the piperidin-3-ol core. Key Differences: The antiviral analog substitutes the 4-methylcyclohexyl group with a chloroquinoline-piperidine system. Functional Insights:

  • The hydroxyl group at position 3 may serve as a pharmacophore for binding to viral targets (e.g., SARS-CoV-2 spike protein) .
  • The 4-methylcyclohexyl group in the target compound could enhance lipid membrane permeability compared to the chloroquinoline derivative.

Table 2: Antiviral Piperidin-3-ol Analogs

Parameter This compound 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
Molecular Weight ~225 g/mol (estimated) ~375 g/mol
Key Substituent 4-Methylcyclohexyl 6-Chloroquinolin-4-yl
Therapeutic Target Not reported SARS-CoV-2 spike protein
Safety Profile Unknown Augmented safety vs. HCQ/CQ
Heterocyclic Piperidine Derivatives

Example : 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol ()
Structural Similarities : Both contain a piperidin-3-ol backbone.
Key Differences : The oxadiazole ring in the analog replaces the 4-methylcyclohexyl group.
Functional Insights :

  • Oxadiazoles are known for metabolic stability and enzyme inhibition, suggesting divergent applications compared to the target compound’s lipophilic cyclohexyl group .

Table 3: Heterocyclic Piperidine Derivatives

Parameter This compound 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
Molecular Formula C₁₂H₂₃NO (estimated) C₁₀H₁₇N₃O₂
Key Feature Cyclohexyl lipophilicity Oxadiazole-mediated bioactivity
Potential Use CNS penetration (speculative) Enzyme inhibition or antiviral

Preparation Methods

Step 1: Activation and Coupling

  • The 4-methylcyclohexane-1-carboxylic acid is first activated by reaction with N,N'-carbonyldiimidazole (CDI) in DMF at approximately 333 K for 1 hour. This forms an intermediate imidazolide that is more reactive toward nucleophilic substitution.

Step 2: Amination and Hydroxylation

  • The activated intermediate is then reacted with piperidin-3-ol or a related amine under stirring conditions. Hydroxylamine may be added to introduce the hydroxy group at the 3-position of the piperidine ring.
  • This reaction is typically maintained at elevated temperatures (around 373 K) for several hours (e.g., 6 hours) to ensure complete conversion.
  • After reaction completion, the mixture is cooled, and water is added to precipitate the product.

Step 3: Isolation and Purification

  • The precipitate is filtered and subjected to recrystallization from a mixture of isopropanol and DMF or ethanol and DMF to improve purity.
  • Slow evaporation crystallization from isopropanol can yield colorless single crystals suitable for X-ray diffraction analysis, confirming molecular structure and purity.

Reaction Scheme Summary

Step Reagents/Conditions Purpose Outcome
1 4-Methylcyclohexane-1-carboxylic acid + CDI in DMF, 333 K, 1 h Activation of acid group Reactive imidazolide intermediate
2 Addition of piperidin-3-ol and hydroxylamine, 373 K, 6 h Amination and hydroxylation Formation of this compound
3 Cooling, water addition, filtration, recrystallization Isolation and purification Pure crystalline product

Research Findings and Structural Confirmation

  • Molecular and crystal structures of the synthesized compound have been confirmed by single-crystal X-ray diffraction (SC-XRD), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC/MS) analyses.
  • Hirshfeld surface analysis indicated strong O—H···O hydrogen bonding and weaker C—H···F and C—H···O interactions, contributing to crystal packing and stability.
  • The compound crystallizes in the triclinic space group P1, often with solvent molecules (e.g., 2-propanol) in the asymmetric unit, which can be removed by recrystallization to yield pure product crystals.
  • Molecular docking studies suggest biological activity potential, supporting the relevance of the synthetic method for producing bioactive compounds.

Related Synthetic Intermediates and Purification Techniques

  • The preparation of the trans-4-methylcyclohexylamine base, an important intermediate, involves novel synthesis and purification methods including salt formation (hydrochloride or pivalate) and crystallization to achieve high isomeric purity.
  • This intermediate is crucial for downstream synthesis of related compounds such as glimepiride, indicating the synthetic route's adaptability and industrial relevance.
  • Purification steps often involve solvent extraction, distillation, and recrystallization from hexane or ethanol mixtures to remove impurities like benzylamine derivatives.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 4-Methylcyclohexane-1-carboxylic acid, piperidin-3-ol, hydroxylamine
Solvents N,N-Dimethylformamide (DMF), isopropanol, ethanol
Activation reagent N,N'-Carbonyldiimidazole (CDI)
Temperature conditions 333 K (activation), 373 K (amination/hydroxylation)
Reaction time 1 hour (activation), 6 hours (amination)
Purification methods Filtration, recrystallization (isopropanol–DMF, ethanol–DMF)
Crystallization Slow evaporation from isopropanol
Characterization techniques SC-XRD, NMR, LC/MS, Hirshfeld surface analysis

Q & A

Q. What experimental approaches identify oxidative metabolites in hepatic microsomal assays?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects hydroxylated or N-oxidized metabolites. Compare fragmentation patterns with synthetic standards () .

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